Product packaging for Methylthioinosine dicarboxaldehyde(Cat. No.:CAS No. 31654-43-0)

Methylthioinosine dicarboxaldehyde

Cat. No.: B15218871
CAS No.: 31654-43-0
M. Wt: 296.30 g/mol
InChI Key: DPDHTGXPUMRLBA-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylthioinosine dicarboxaldehyde is a specialized research chemical of interest in biochemical and pharmacological studies. Researchers investigating nucleoside metabolism and analog development may find this compound valuable. Its structure suggests potential as a precursor for developing fluorescent probes, similar to other aromatic dialdehydes like naphthalene-2,3-dicarboxaldehyde (NDA), which are used to label primary amines for highly sensitive detection in analytical chemistry . The methylthioinosine (Me6MPR) moiety is an analog of inosine where a methylthio group replaces the hydroxyl group at the 6-position . This modification is structurally similar to methylthioadenosine (MTA), a native nucleoside involved in the polyamine synthesis pathway and methionine salvage . MTA is known to regulate cellular processes partly by inhibiting protein methylation and ornithine decarboxylase (ODC) activity, a key enzyme in polyamine biosynthesis . Consequently, analogs based on this structure are explored for their potential to modulate these pathways in research models. Key Research Areas: • Nucleoside analog research • Probe development for analytical chemistry • Studies of purine and methionine salvage pathways • Modulation of polyamine biosynthesis This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheets and conduct a thorough risk assessment before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N4O4S B15218871 Methylthioinosine dicarboxaldehyde CAS No. 31654-43-0

Properties

CAS No.

31654-43-0

Molecular Formula

C11H12N4O4S

Molecular Weight

296.30 g/mol

IUPAC Name

(2R)-3-hydroxy-2-[(1R)-1-(6-methylsulfanylpurin-9-yl)-2-oxoethoxy]propanal

InChI

InChI=1S/C11H12N4O4S/c1-20-11-9-10(12-5-13-11)15(6-14-9)8(4-18)19-7(2-16)3-17/h2,4-8,17H,3H2,1H3/t7-,8+/m0/s1

InChI Key

DPDHTGXPUMRLBA-JGVFFNPUSA-N

Isomeric SMILES

CSC1=NC=NC2=C1N=CN2[C@@H](C=O)O[C@H](CO)C=O

Canonical SMILES

CSC1=NC=NC2=C1N=CN2C(C=O)OC(CO)C=O

Origin of Product

United States

Synthetic Methodologies and Derivative Chemistry of Methylthioinosine Dicarboxaldehyde

Established Synthetic Pathways for Methylthioinosine Dicarboxaldehyde

The primary and most direct route to this compound involves the oxidation of its parent nucleoside, 5'-deoxy-5'-methylthioinosine (B100373) (MTI).

Multi-step Synthesis from Precursor Purine (B94841) Derivatives

The synthesis of this compound is intrinsically linked to the synthesis of its precursor, MTI. MTI is a naturally occurring thioether nucleoside that plays a role in purine metabolism. plos.org The general synthetic approach to MTI starts from readily available purine derivatives. For instance, a common strategy involves the coupling of a protected ribose or deoxyribose derivative with a suitable purine base, followed by the introduction of the methylthio group at the 5' position. nih.govchemdad.com

The crucial final step to obtain the dicarboxaldehyde is the periodate-mediated oxidation of the ribose moiety of MTI. This reaction specifically targets the vicinal diol (at the C2' and C3' positions) of the ribose ring. Oxidizing agents like sodium periodate (B1199274) (NaIO₄) cleave the C2'-C3' bond, resulting in the formation of two aldehyde groups and thus generating this compound. This method is a well-established technique for generating dialdehydes from cyclic sugars and nucleosides.

Methodological Advancements in Stereoselective Synthesis

Achieving high stereoselectivity is a critical aspect of nucleoside synthesis, ensuring the formation of the desired anomer (typically the β-anomer for biological relevance). While the periodate oxidation of MTI to its dicarboxaldehyde is not in itself a stereoselective step at the anomeric carbon, the stereochemistry of the starting MTI is paramount.

Modern synthetic methods for nucleoside analogues, which can be applied to the synthesis of MTI and its derivatives, increasingly focus on stereocontrol. Photoredox catalysis has emerged as a powerful tool for the stereoselective synthesis of C-nucleoside analogues, often proceeding with excellent α-stereoselectivity. acs.orgresearchgate.net Furthermore, the use of chiral auxiliaries and specific Lewis acids like BF₃·OEt₂ can direct the stereochemical outcome during the formation of the glycosidic bond. nih.gov For instance, the addition of aryl lithium reagents to ribonolactone can be controlled to yield either the β- or α-anomer depending on the reducing agent used. nih.gov These advanced strategies allow for the precise construction of the desired stereoisomer of the nucleoside precursor, which is then carried through to the final dicarboxaldehyde product.

Design and Preparation of Structural Analogues and Derivatives

The chemical scaffold of this compound offers multiple sites for modification, allowing for the synthesis of a diverse range of structural analogues. These modifications can be broadly categorized into alterations of the purine ring and the ribose moiety.

Modification Strategies for Purine Ring and Ribose Moiety

Purine Ring Modifications: The purine base can be modified at various positions to explore structure-activity relationships. For example, substitutions at the C2 and C6 positions of the purine ring are common. nih.gov Strategies often involve starting with a pre-functionalized purine base or modifying the purine ring of the intact nucleoside. For instance, a 6-chloro purine nucleoside can serve as a versatile intermediate for introducing various substituents via nucleophilic substitution. nih.gov The introduction of a phosphonate (B1237965) group at the C6 position has also been explored to mimic the hydrogen bonding characteristics of endogenous nucleosides. nih.gov

Ribose Moiety Modifications: Modifications to the ribose moiety can significantly impact the conformational properties and biological activity of nucleoside analogues. Strategies include the introduction of substituents at various positions of the sugar ring or even replacing the ribose with a carbocyclic or heterocyclic ring system. nih.gov For instance, 2'-C-methyl analogues have been synthesized as potential antiviral agents. nih.gov The synthesis of these ribose-modified analogues often involves multi-step sequences starting from protected sugar derivatives, allowing for precise control over the stereochemistry and regiochemistry of the modifications. frontiersin.orgnih.gov

Synthesis of Dicarboxaldehyde Derivatives and Related Compounds

The dicarboxaldehyde functionality itself can be a starting point for further synthetic transformations, leading to a variety of related compounds. The aldehyde groups are reactive and can undergo a range of chemical reactions, such as reduction to diols or reductive amination to form morpholine-like structures. nih.gov

The synthesis of derivatives often involves the initial periodate oxidation of a modified MTI analogue. For example, an MTI analogue with a modification on the purine ring can be oxidized to the corresponding dicarboxaldehyde derivative. This approach allows for the systematic exploration of how different functional groups on the purine base influence the properties of the dicarboxaldehyde.

Precursor Nucleoside AnalogueModification StrategyResulting Derivative Type
6-Chloropurine RibosideNucleophilic substitution at C6C6-substituted dicarboxaldehydes
2'-C-Methyl-methylthioinosinePeriodate oxidation2'-C-Methyl-dicarboxaldehyde
Adenosine-5'-monophosphatePeriodate oxidation, reductive aminationMorpholine ring derivatives

Investigation of Anomeric Forms and their Synthetic Routes

The anomeric configuration (α or β) at the C1' position of the ribose moiety is a critical determinant of the three-dimensional structure of nucleosides. researchgate.netcreative-proteomics.com While natural nucleosides are predominantly in the β-configuration, synthetic α-anomers are of interest for their unique properties. researchgate.net

The anomeric configuration of this compound is determined by the configuration of the starting MTI. The synthesis of specific anomers of MTI can be achieved through stereoselective glycosylation reactions. The choice of catalyst, solvent, and protecting groups can influence the anomeric ratio. mcgill.ca In some cases, anomerization of a pre-formed nucleoside can be induced, for example, by treatment with Lewis acids, which can lead to the formation of the thermodynamically more stable anomer. nih.gov The anomeric configuration of nucleosides and their derivatives is typically determined using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), by analyzing the coupling constants and through-space interactions (Nuclear Overhauser Effect). creative-proteomics.comnih.gov

Anomeric FormKey Structural FeatureCommon Synthetic Approach
β-anomerNucleobase is on the same side as the C5' substituent in a Fischer projectionStereoselective glycosylation, enzymatic synthesis
α-anomerNucleobase is on the opposite side of the C5' substituent in a Fischer projectionSpecific glycosylation conditions, anomerization

Characterization Techniques for Synthetic Products in Research

The successful synthesis and derivatization of this compound require robust analytical methods for structural elucidation and purity assessment of the research batches. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Spectroscopic Analyses in Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural analysis of these compounds. nih.gov In the ¹H NMR spectrum of this compound, the disappearance of the signals corresponding to the C2'-H and C3'-H protons of the parent nucleoside and the appearance of new signals for the aldehydic protons are key indicators of a successful oxidation. The chemical shifts of the remaining protons on the ribose and purine rings also provide valuable structural information.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to obtain information about their fragmentation patterns. nih.gov Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used ionization techniques for nucleoside derivatives. The mass spectrum of this compound would show a molecular ion peak corresponding to its calculated molecular weight.

The following table provides a hypothetical example of the kind of spectroscopic data that would be expected for this compound, based on data for analogous compounds.

Technique Expected Observations for this compound
¹H NMRAppearance of aldehydic proton signals (typically δ 9-10 ppm). Disappearance of C2'-H and C3'-H signals of the ribose ring. Characteristic signals for the purine and methylthio groups.
¹³C NMRAppearance of carbonyl carbon signals (typically δ 190-200 ppm).
Mass Spec (ESI-MS)[M+H]⁺ ion corresponding to the molecular weight of C₁₁H₁₂N₄O₄S (297.06 g/mol ).

Chromatographic Purity Assessment in Research Batches

Chromatographic techniques are essential for assessing the purity of synthetic batches of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the purity analysis of non-volatile organic compounds like nucleoside derivatives. nih.gov Reversed-phase HPLC, using a C18 column, is a common method for separating the dicarboxaldehyde from the unreacted starting material and any byproducts. The separation is typically achieved using a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in an aqueous buffer.

Detection is often performed using a UV detector, as the purine ring of methylthioinosine has a strong UV absorbance. The purity of the sample is determined by integrating the peak area of the desired product relative to the total peak area of all components in the chromatogram. For more detailed analysis, HPLC can be coupled with a mass spectrometer (HPLC-MS) to confirm the identity of the peaks.

A typical HPLC method for a nucleoside derivative might involve a C18 column with a gradient elution from a low to a high concentration of acetonitrile in water, with a flow rate of around 1 mL/min and UV detection at a wavelength corresponding to the absorbance maximum of the purine ring (e.g., 260 nm).

Molecular and Cellular Mechanisms of Action of Methylthioinosine Dicarboxaldehyde

Enzyme Inhibition and Modulation

The biological activity of methylthioinosine dicarboxaldehyde is rooted in its ability to interact with and modify the function of key enzymes. The presence of the dialdehyde (B1249045) functionality allows for covalent interactions with protein residues, leading to enzyme inhibition. Furthermore, its structural similarity to natural purine (B94841) nucleosides enables it to target enzymes involved in purine metabolism.

Periodate-oxidized nucleosides, which are dialdehydes, are known to be reactive towards proteins. While direct studies on the interaction between this compound and ribonucleases are not extensively documented in the available literature, the chemical principles governing the reactivity of such dialdehydes suggest a likely mechanism of interaction with enzymes like pancreatic RNaseA.

The aldehyde groups of this compound are electrophilic and can react with nucleophilic groups on amino acid side chains within a protein. A primary mechanism for such interactions is the formation of a Schiff base, which is a carbon-nitrogen double bond. This occurs through the reaction of an aldehyde with a primary amine, such as the ε-amino group of a lysine (B10760008) residue. youtube.comyoutube.comyoutube.com Pancreatic RNaseA is known to have several surface-exposed lysine residues that are crucial for its catalytic activity and substrate binding.

The proposed mechanism involves the nucleophilic attack of the lysine's amino group on one of the aldehyde carbons of the dicarboxaldehyde. This is followed by dehydration to form a stable imine, or Schiff base. youtube.comacs.org The formation of this covalent bond can irreversibly inactivate the enzyme by blocking the active site or inducing a conformational change that prevents its proper function. Studies with other periodate-oxidized nucleoside analogs have demonstrated their ability to act as inhibitors of various enzymes through this mechanism. nih.gov

Kinetic studies are essential to characterize the potency and mechanism of enzyme inhibitors. For the interaction of a dialdehyde compound like this compound with RNaseA, kinetic analysis would typically involve measuring the rate of RNA cleavage in the presence of varying concentrations of the inhibitor. Such studies can determine key parameters like the inhibition constant (Kᵢ), which quantifies the inhibitor's binding affinity.

Table 1: General Kinetic Parameters for Enzyme Inhibition by Dialdehyde Compounds

ParameterDescriptionTypical Observation for Dialdehyde Inhibitors
Inhibition Type The nature of the enzyme-inhibitor interaction.Often irreversible due to covalent Schiff base formation.
Kᵢ (Inhibition Constant) A measure of the inhibitor's binding affinity.Varies depending on the specific enzyme and inhibitor.
k_inact (Inactivation Rate Constant) The rate at which the enzyme is inactivated.Demonstrates time-dependency.

This table represents generalized observations for dialdehyde inhibitors and is not based on direct experimental data for this compound and RNaseA.

Purine nucleoside phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. nih.govnih.gov

The purine salvage pathway is essential for organisms that cannot synthesize purines de novo, such as the malaria parasite Plasmodium falciparum. nih.govnih.gov In this parasite, PNP plays a vital role in converting inosine (B1671953) to hypoxanthine, a key precursor for the synthesis of purine nucleotides. nih.govplos.org Furthermore, the P. falciparum PNP (PfPNP) has a dual substrate specificity that allows it to process 5'-methylthioinosine (B12296304) (MTI), a byproduct of polyamine metabolism, which is not a substrate for human PNP. nih.govdrugbank.com By acting on MTI, PfPNP links the purine salvage and polyamine metabolic pathways.

Inhibition of PfPNP disrupts the supply of purines, leading to "purine-less death" of the parasite. nih.govnih.gov Therefore, inhibitors that selectively target PfPNP are considered promising antimalarial drug candidates. While the direct effect of this compound on this pathway has not been detailed, its structural similarity to MTI suggests it could be recognized by the active site of PfPNP. The reactive aldehyde groups could then potentially form covalent bonds with active site residues, leading to irreversible inhibition.

The difference in substrate specificity between human PNP and PfPNP provides a basis for the development of selective inhibitors. nih.gov Human PNP does not efficiently catalyze the phosphorolysis of MTI, whereas PfPNP does. nih.gov This selectivity has been exploited in the design of transition-state analog inhibitors, such as 5'-methylthio-Immucillin-H (MT-ImmH), which shows a 112-fold greater affinity for PfPNP over human PNP. drugbank.com

Structural studies of PfPNP have revealed a hydrophobic pocket near the 5'-position of the bound substrate, which accommodates the methylthio group of MTI. nih.govdrugbank.com This feature is absent in human PNP. It is plausible that this compound could also fit into this active site. Kinetic analyses of various PfPNP mutants have helped to identify the key amino acid residues responsible for this specificity. nih.gov

Table 2: Kinetic Parameters of Wild-Type and Mutant P. falciparum PNP with Inosine and 5'-Methylthioinosine (MTI)

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Wild-Type PfPNP Inosine38 ± 429 ± 17.6 x 10⁵
MTI21 ± 223 ± 11.1 x 10⁶
V66I Mutant Inosine51 ± 1033 ± 36.5 x 10⁵
MTI18 ± 219 ± 11.1 x 10⁶
Y160F Mutant Inosine46 ± 1221 ± 24.6 x 10⁵
MTI30 ± 511 ± 13.7 x 10⁵
Triple Mutant *Inosine39 ± 1020 ± 25.1 x 10⁵
MTI> 1000--

Data adapted from Cassera et al. (2014). The triple mutant contains V66I, V73I, and Y160F mutations. This table illustrates the substrate specificity of PfPNP and how mutations can affect its activity towards MTI.

Effects on Inosine Monophosphate Dehydrogenase (IMPDH) Pathways

Modulation of Cellular Signaling Pathways

The cellular effects of compounds that interfere with fundamental metabolic pathways, such as purine biosynthesis, often include significant alterations in gene expression. While specific gene expression studies on this compound are not extensively detailed in the provided search results, the mechanism of action through IMPDH inhibition suggests that it would modulate the expression of genes involved in cell cycle control, proliferation, and apoptosis. For instance, transcription factors like GATA1 are known to activate and repress specific sets of genes during cell differentiation, and the elements that regulate these genes can be transiently active. nih.gov

Furthermore, epigenetic modifications, such as RNA N6-methyladenosine (m6A) modification, are known to regulate gene expression and are implicated in various diseases. nih.gov It is plausible that a significant disruption in nucleotide pools could indirectly affect such epigenetic regulatory mechanisms, leading to widespread changes in the cellular transcriptome.

The integrity of protein-protein interactions (PPIs) and the fidelity of post-translational modifications (PTMs) are crucial for normal cellular function. nih.govnih.gov PTMs, such as phosphorylation, glycosylation, ubiquitination, and methylation, dramatically increase the functional diversity of the proteome and are involved in nearly all aspects of cell biology. thermofisher.com

A depletion of the GTP pool, as would be expected from IMPDH inhibition by this compound, could have a significant impact on these processes. Many cellular functions are regulated by GTP-binding proteins that act as molecular switches. A reduction in GTP availability would impair the function of these proteins and disrupt the signaling pathways they control.

Furthermore, certain PTMs are dependent on nucleotide-derived substrates. For example, protein glycosylation, a critical modification affecting protein folding and stability, requires nucleotide sugars. thermofisher.com A disruption in nucleotide metabolism could therefore lead to aberrant PTMs, affecting the function of a wide range of proteins. PTMs are also known to regulate the function of enzymes involved in metabolic pathways and can be influenced by the metabolic state of the cell. researchgate.netmdpi.comnih.gov

Interplay with Growth-Regulatory Pathways

This compound and related nucleoside dialdehydes exert profound effects on cell growth and proliferation by directly interfering with key regulatory pathways.

One of the prominent effects of nucleoside dialdehydes is the induction of a cell cycle block at the G2+M phase. tdl.org This disruption prevents cells from proceeding through mitosis, ultimately inhibiting cell division. This effect is a cornerstone of the anti-proliferative activity observed for this class of compounds.

Furthermore, research on adenosine (B11128) dialdehyde, a structurally similar compound, has shed light on the potential of these molecules to interfere with critical signaling cascades that govern cell growth and invasion. Adenosine dialdehyde has been shown to suppress the Ras/Raf-1/ERK/AP-1 signaling pathway. researchgate.net This pathway is a central regulator of cell proliferation, differentiation, and survival. By inhibiting this cascade, nucleoside dialdehydes can effectively halt the progression of cellular growth and division. The suppression of this pathway is also linked to a decrease in the expression and activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer cell invasion. researchgate.net

Intracellular Fate and Metabolic Transformations in Research Models

The journey of this compound within a cell is a critical determinant of its biological activity. Its uptake, subsequent biotransformation, and the enzymes governing these processes are key to understanding its full pharmacological profile.

Cellular Uptake and Biotransformation Pathways

As a nucleoside analog, the entry of this compound into cells is likely mediated by specific transporter proteins. The two major families of nucleoside transporters are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.gov These transporters facilitate the movement of natural nucleosides and various analogs across the cell membrane. While direct studies on this compound are limited, research on the related compound, inosine dialdehyde, has shown that it can be transported by the organic cation transporter 1 (OCTN1), a member of the solute carrier family 22. nih.gov This suggests that this compound may utilize a similar mechanism for cellular entry.

Once inside the cell, periodate-oxidized nucleosides like this compound are known to be chemically reactive. The dialdehyde structure exists in equilibrium with cyclic hemiacetal and hydrate (B1144303) forms. tdl.org The aldehyde groups are the key functional moieties responsible for their biological activity, primarily through the formation of covalent bonds with proteins. tdl.orgmsu.ru

Formation of Active Metabolites (e.g., Methylthioinosine Monophosphate)

While the direct covalent modification of proteins is a major mechanism of action, the possibility of intracellular metabolism leading to the formation of other active species cannot be discounted. For instance, the related thiopurine drug, 6-mercaptopurine (B1684380), is metabolized to methylthioinosine monophosphate (meTIMP). This metabolite is a potent inhibitor of de novo purine synthesis.

Enzyme Systems Involved in Compound Metabolism

The metabolism of this compound is likely to involve enzymes that act on other thiopurine and methylthio-containing nucleosides. Two key enzyme systems are of particular interest:

Thiopurine S-methyltransferase (TPMT): This enzyme is responsible for the methylation of thiopurine drugs like 6-mercaptopurine, leading to the formation of methylated metabolites such as methylthioinosine monophosphate. Given the methylthio group present in this compound, TPMT is a strong candidate for its metabolism.

Methylthioadenosine Phosphorylase (MTAP): MTAP is a key enzyme in the salvage of adenine (B156593) and methionine from methylthioadenosine (MTA), a structurally related compound. While MTAP's primary role is phosphorolytic cleavage, its involvement in the broader metabolism of methylthio-containing nucleosides makes it a potential player in the intracellular fate of this compound.

The interaction of this compound with these and other cellular enzymes will ultimately determine the spectrum of its biological effects.

Preclinical Biological Activity Studies in in Vitro and in Vivo Models

In Vitro Studies on Cellular Systems

In vitro research has been pivotal in elucidating the specific cellular responses to Methylthioinosine dicarboxaldehyde, particularly concerning its influence on cell growth and differentiation in cultured cell lines and its efficacy against parasitic models.

The compound has demonstrated notable effects on the proliferation and viability of various cultured cell lines, indicating its potential as a cytostatic or cytotoxic agent.

This compound has been identified as a potent inhibitor of cellular growth in several cancer cell lines. Research indicates that its mechanism of action is closely linked to the disruption of critical cellular processes. Studies have shown that this compound can induce apoptosis, or programmed cell death, in susceptible cells. The growth-inhibitory properties are also attributed to its ability to interfere with nucleic acid and protein synthesis. The dialdehyde (B1249045) derivative of methylthioinosine, another name for the compound, has shown significant growth-inhibitory effects on L1210 leukemia cells.

Table 1: Growth Inhibition in L1210 Leukemia Cells

Compound Concentration for 50% Inhibition (IC50)

This interactive table summarizes the potent inhibitory concentration of this compound on L1210 leukemia cells.

Beyond its growth-inhibitory effects, this compound has been observed to induce differentiation in certain cell models. In human promyelocytic leukemia (HL-60) cells, for instance, the compound has been shown to trigger differentiation into more mature granulocyte-like cells. This suggests a potential to revert cancerous cells to a less malignant state. This induction of differentiation is a significant finding, as it points to a mechanism of action that is distinct from non-specific cytotoxicity.

The compound has been evaluated for its activity against the malaria parasite, Plasmodium falciparum, demonstrating its potential as an antimalarial agent.

This compound exhibits potent antimalarial activity by inhibiting the growth of Plasmodium falciparum in vitro. Its mechanism in parasites is thought to mirror its effects in cancer cells, primarily through the inhibition of crucial metabolic pathways necessary for parasite survival. The compound's ability to interfere with purine (B94841) metabolism is a key factor in its anti-parasitic action.

Plasmodium falciparum is heavily reliant on the salvage of purines from the host, as it cannot synthesize them de novo. This compound is believed to target this purine salvage pathway. Research suggests that the compound may inhibit enzymes involved in the conversion of purines, thereby depriving the parasite of essential building blocks for DNA and RNA synthesis. This targeted approach makes it a compound of interest in the development of novel antimalarial therapies.

Table 2: List of Chemical Compounds

Compound Name
This compound

Immunomodulatory Effects at the Cellular Level

Extensive literature searches for the direct immunomodulatory effects of this compound at the cellular level, including its specific impact on immune cell function, differentiation, and cytokine signaling, did not yield specific data for this compound. The available research primarily focuses on its enzymatic inhibition and downstream metabolic consequences in the context of cancer biology.

There is currently a lack of specific studies detailing the direct influence of this compound on the function and differentiation of various immune cell populations, such as T-cells, B-cells, macrophages, or dendritic cells.

In Vivo Studies in Research Animal Models

In vivo studies have primarily explored the utility of this compound, often referred to as Methylthio-DADMe-immucillin-A (MTDIA), in the context of cancer and, more broadly, in the inhibition of methylthioadenosine nucleosidases in parasitic organisms.

MTDIA has been investigated as a potential therapeutic agent in various cancer models, particularly in head and neck squamous cell carcinoma and colorectal cancer. In a mouse xenograft model using FaDu head and neck cancer cells, treatment with MTDIA resulted in tumor remission. digitellinc.com This effect is linked to the inhibition of MTAP, which leads to an accumulation of cellular 5'-methylthioadenosine (MTA).

In another study, the combination of MTDIA with a methionine adenosyltransferase 2a (MAT2a) inhibitor, AG-270, demonstrated synergistic inhibition of cell growth in MTAP+/+ colorectal cancer cell lines and had similar effects in mouse xenografts. digitellinc.com This combination therapy is designed to mimic the synthetic lethal phenotype observed in MTAP-deficient cancers. digitellinc.com

Neoplastic Model Compound/Treatment Key Findings Reference
FaDu Head and Neck Cancer XenograftMethylthio-DADMe-immucillin-A (MTDIA)Tumor remission digitellinc.com
Colorectal Cancer XenograftMTDIA + AG-270Synergistic inhibition of tumor growth digitellinc.com

While direct studies using the specific term "this compound" in parasitic infection models are limited, research into inhibitors of 5'-methylthioadenosine nucleosidases (MTNs) in parasites provides strong evidence for its potential application. MTNs are functionally equivalent to human MTAP and are crucial for the purine and methionine salvage pathways in many protozoan parasites that cannot synthesize these essential molecules de novo.

Inhibitors of MTN have been shown to be effective antiparasitic agents both in vitro and in vivo against parasites such as Giardia intestinalis. boisestate.edu The therapeutic strategy is based on the principle that inhibiting MTN leads to the accumulation of toxic MTA and the depletion of essential purines and polyamines, thereby arresting parasite growth. boisestate.edu Although the specific compound "this compound" is not explicitly named in these studies, its known function as a potent MTAP/MTN inhibitor suggests its potential efficacy in such models.

Pharmacodynamic studies in neoplastic models have focused on the biochemical consequences of MTAP inhibition by MTDIA. A key endpoint is the intracellular accumulation of MTA and the subsequent decrease in polyamines. digitellinc.com In head and neck cancer cells, treatment with MTDIA led to a significant increase in cellular MTA levels. digitellinc.com

Another important pharmacodynamic marker is the inhibition of protein arginine methyltransferase 5 (PRMT5). The accumulation of MTA following MTDIA treatment can competitively inhibit PRMT5, a key enzyme in histone methylation and intron splicing, thereby slowing cancer cell proliferation. digitellinc.com Western blotting for symmetric dimethylarginine, a product of PRMT5 activity, is used to demonstrate this inhibition. digitellinc.com

Pharmacodynamic Endpoint Model System Effect of MTDIA Reference
Cellular 5'-methylthioadenosine (MTA) levelsHead and Neck Cancer CellsIncreased digitellinc.com
Cellular polyamine levelsHead and Neck Cancer CellsDecreased digitellinc.com
PRMT5 activityColorectal Cancer CellsInhibited (in combination with AG-270) digitellinc.com

Investigations into the pathological processes affected by MTDIA in animal models of cancer have revealed its ability to induce apoptosis. In sensitive head and neck cancer cells, treatment with MTDIA leads to a loss of mitochondrial inner membrane potential, G2/M cell cycle arrest, and the activation of mitochondria-dependent caspases, culminating in apoptotic cell death. digitellinc.com

Furthermore, MTDIA treatment has been shown to decrease CpG island methylation in the genomic DNA of treated cancer cells. digitellinc.com This epigenetic modification suggests a broader impact on gene expression regulation that contributes to its anti-tumor effects. Histological analysis of tumors from xenograft models can confirm the extent of apoptosis and changes in tumor morphology following treatment.

Model Systems for Understanding Acquired Biological Resistance

Similarly, there is no available research on the development or use of model systems to investigate acquired biological resistance to this compound. This type of research is crucial for predicting and overcoming potential drug resistance, a common challenge in the development of therapeutic agents. Such studies would typically involve generating and characterizing cell lines or organisms with reduced sensitivity to the compound to identify the molecular changes responsible for resistance. The lack of these studies means the mechanisms by which organisms might develop resistance to this compound are currently unknown.

Structure Activity Relationship Sar Studies of Methylthioinosine Dicarboxaldehyde and Analogues

Elucidation of Key Structural Features for Biological Activity

The biological activity of methylthioinosine analogues is intrinsically linked to specific structural motifs that govern their interaction with target enzymes. Studies on Plasmodium falciparum purine (B94841) nucleoside phosphorylase (PfPNP), a key enzyme in the parasite's purine salvage pathway, have highlighted the critical role of the 5'-methylthio group. nih.govnih.gov The presence of this group is a primary determinant for the dual substrate specificity of PfPNP, enabling it to process both purine nucleosides and 5'-methylthiopurines. nih.govnih.gov

The dicarboxaldehyde functionality, formed by the oxidation of the ribose moiety, introduces reactive aldehyde groups. In other nucleoside dialdehydes, these groups are thought to exist in equilibrium with hydrated forms, which are likely the active species. nih.gov It is hypothesized that these aldehyde groups can form covalent bonds with nucleophilic residues, such as lysine (B10760008), in the active site of target enzymes, leading to inhibition. nih.gov Therefore, the key structural components for the biological activity of methylthioinosine dicarboxaldehyde are likely a combination of the 6-oxopurine ring of the inosine (B1671953) base, the 5'-methylthio group, and the reactive dialdehyde (B1249045) portion of the modified ribose.

Positional and Functional Group Variations and their Mechanistic Implications

Variations in the functional groups and their positions on methylthioinosine analogues have significant mechanistic implications. Site-directed mutagenesis studies on PfPNP have been instrumental in identifying key amino acid residues that interact with different parts of the MTI molecule. nih.gov

A hydrophobic pocket in PfPNP is responsible for accommodating the 5'-methylthio group. nih.govnih.gov Alterations to the amino acids lining this pocket can disrupt the binding of MTI while leaving the affinity for inosine, which lacks the 5'-methylthio group, largely unaffected. nih.gov This suggests that modifications to the 5'-methylthio group itself, such as altering its length or replacing the sulfur atom, would likely have a profound impact on the compound's interaction with such enzymes.

For nucleoside dialdehydes, the nature of the purine base is also a critical determinant of activity. Studies on a series of adenine (B156593) nucleoside dialdehydes have shown that they can act as either substrates or inhibitors of adenosine (B11128) deaminase, depending on the specific structure of the sugar and purine components. nih.gov This indicates that the purine moiety of this compound is essential for molecular recognition by target proteins.

The table below summarizes the effects of key functional groups on the biological activity of methylthioinosine analogues based on studies of PfPNP.

Functional GroupImportance for Biological ActivityMechanistic Implication
6-Oxopurine Ring Essential for recognition by purine binding sites in enzymes.Facilitates binding to the active site of target enzymes like purine nucleoside phosphorylase.
5'-Methylthio Group Crucial for specificity towards certain enzymes like PfPNP. nih.govnih.govInteracts with a specific hydrophobic pocket in the enzyme, contributing significantly to binding affinity. nih.govnih.gov
Dicarboxaldehyde Likely responsible for covalent modification of target enzymes. nih.govThe aldehyde groups can react with nucleophilic amino acid residues in the enzyme's active site, leading to inhibition. nih.gov

Stereochemical Influences on Compound Interactions and Activity

The stereochemistry of the ribose sugar and its substituents plays a pivotal role in the biological activity of nucleoside analogues. While specific studies on the stereochemistry of this compound are lacking, research on other nucleoside analogues provides valuable insights. The spatial arrangement of the functional groups determines the precise fit of the molecule into the binding site of a target enzyme.

For instance, in the context of PfPNP, the orientation of the 5'-methylthio group is critical for its interaction with the hydrophobic pocket. nih.gov Any change in the stereochemistry of the ribose ring that alters the presentation of this group would be expected to affect the binding affinity and, consequently, the biological activity.

Furthermore, the process of periodate (B1199274) oxidation to form the dicarboxaldehyde opens the ribose ring, leading to a more flexible molecule. This flexibility, however, is constrained by the remaining stereocenters and the potential for intramolecular interactions. The resulting conformational preferences will undoubtedly influence how the molecule interacts with its biological target.

Computational and In Silico Approaches to SAR Analysis

Computational methods are powerful tools for elucidating the SAR of bioactive molecules, providing insights that can guide the design of new analogues.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations can be used to predict and analyze the binding modes of ligands within the active sites of target proteins. researchgate.net For this compound, these techniques could be employed to model its interaction with potential target enzymes.

For example, docking studies could reveal how the dicarboxaldehyde moiety orients itself within an active site and identify potential amino acid residues for covalent modification. MD simulations could then be used to assess the stability of the ligand-protein complex over time and to understand the conformational changes that may occur upon binding. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgnih.gov A QSAR model for this compound and its analogues could be developed if a dataset of compounds with varying structural features and corresponding biological activity data were available.

Such a model could identify key physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that are important for activity. This information would be invaluable for predicting the activity of novel, untested analogues and for prioritizing synthetic efforts towards compounds with improved potency. The table below illustrates a hypothetical QSAR data input for a series of this compound analogues.

CompoundModification on Purine RingModification on 5'-thio groupLogP (Hydrophobicity)Electronic Parameter (e.g., Hammett constant)Biological Activity (IC50, µM)
Analogue 1 H-CH31.20.0015.2
Analogue 2 -NH2-CH30.8-0.6625.8
Analogue 3 H-CH2CH31.70.0010.5
Analogue 4 -Cl-CH31.90.238.1

Advanced Research Methodologies and Analytical Approaches

High-Throughput Screening for Identification of Modulators

High-Throughput Screening (HTS) is a critical technology in drug discovery used to rapidly test thousands to millions of compounds to identify those that modulate a specific biological pathway or target. nih.govscispace.com In the context of methylthioinosine dicarboxaldehyde, HTS assays would be designed to discover molecules that can either enhance or inhibit its formation or function. These screens can be configured in various ways, such as monitoring the activity of enzymes involved in its metabolic pathway or assessing cellular responses known to be influenced by the compound.

The primary advantage of HTS is its ability to screen large and diverse chemical libraries, including natural products and synthetic small molecules, in a time-efficient manner. mdpi.comuu.nl This approach significantly increases the probability of finding novel modulators. For instance, a screen might be developed to measure changes in cell viability or the expression of a specific biomarker in response to a library of compounds in the presence of this compound. Hits from these initial screens are then subjected to further validation and characterization to confirm their activity and specificity. nih.gov

Table 1: Representative High-Throughput Screening Approaches

Screening ApproachPrinciplePotential Application for this compound
Enzyme-Based Assays Measures the activity of enzymes that produce or are targeted by the compound.Identifying inhibitors or activators of enzymes in the polyamine metabolic pathway connected to the compound.
Cell-Based Assays Monitors cellular phenotypes such as viability, apoptosis, or reporter gene expression. mdpi.comScreening for compounds that alter cellular sensitivity to this compound.
Biophysical Screening Detects direct binding of compounds to a target protein. nih.govIdentifying small molecules that directly interact with proteins regulated by the compound.

Biophysical Techniques for Ligand-Target Interaction Analysis

Once potential modulators or protein targets are identified, biophysical techniques are employed to characterize the physical parameters of their interactions. researchgate.net These methods provide detailed information on binding affinity, kinetics, and thermodynamics, which is crucial for understanding the mechanism of action and for guiding the development of more potent and selective molecules. nih.govnih.gov

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of molecular interactions. youtube.comhelsinki.fi In a typical SPR experiment, a target protein is immobilized on a sensor chip. nih.gov When a solution containing a potential ligand (like a modulator of this compound's pathway) flows over the chip, binding events cause a change in the refractive index at the sensor surface, which is detected as a signal. youtube.commdpi.com This allows for the precise determination of association (on-rate) and dissociation (off-rate) constants, from which the binding affinity can be calculated. youtube.com The high sensitivity of SPR makes it suitable for detecting interactions with even low molecular weight compounds. researchgate.net

Other key biophysical techniques include:

Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to map the binding site of a ligand on its protein target and to study conformational changes upon binding. dntb.gov.ua

Differential Scanning Fluorimetry (DSF): A high-throughput method that assesses ligand binding by measuring changes in protein thermal stability. nih.gov

Table 2: Comparison of Key Biophysical Techniques

TechniqueInformation ProvidedThroughputLabel-Free
Surface Plasmon Resonance (SPR) Kinetics (k_on, k_off), Affinity (K_D)HighYes
Isothermal Titration Calorimetry (ITC) Affinity (K_D), Thermodynamics (ΔH, ΔS)Low to MediumYes
Nuclear Magnetic Resonance (NMR) Structural details of interaction, AffinityLowNo (Isotope labeling often required)
Differential Scanning Fluorimetry (DSF) Binding (via T_m shift), Affinity estimationHighNo (Requires fluorescent dye)

Advanced Cellular Imaging and Omics Technologies

To understand the impact of this compound within a biological system, researchers utilize advanced cellular imaging and "omics" technologies. These approaches provide a global view of the molecular changes occurring within cells or tissues. nih.govnih.gov

Advanced Cellular Imaging techniques, such as confocal and super-resolution microscopy, allow for the visualization of the subcellular localization of the compound (if fluorescently tagged) or its effect on cellular structures and protein distribution. These methods can reveal, for example, if the compound induces changes in mitochondrial morphology or affects the localization of specific signaling proteins.

Omics Technologies offer a comprehensive analysis of different classes of biological molecules: mdpi.com

Transcriptomics (e.g., RNA-Seq): This technology quantifies the expression levels of all genes in a cell or tissue. nih.gov By treating cells with this compound and performing RNA-sequencing, researchers can identify which genes are upregulated or downregulated, providing insights into the cellular pathways affected by the compound. mdpi.com

Proteomics: Using techniques like mass spectrometry, proteomics analyzes the entire set of proteins in a biological sample. This can reveal changes in protein expression levels, post-translational modifications, and protein-protein interactions in response to the compound.

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov Metabolomic analysis can identify alterations in metabolic pathways, such as the polyamine pathway, that are directly or indirectly influenced by this compound.

The integration of these multi-omics datasets provides a powerful, systems-level understanding of the compound's biological function. mdpi.commdpi.com

Development of Chemical Probes for Biological Systems

To specifically study the function and targets of molecules like this compound in complex biological systems, scientists develop chemical probes. rsc.org A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing for the interrogation of that target's function in cells or even whole organisms. nih.govmdpi.com

The design of a chemical probe based on or targeting the pathway of this compound would involve several key features. unimi.it Typically, a probe includes:

A recognition element that provides potent and selective binding to the target protein.

A reactive group (e.g., a photoaffinity label like a diazirine or benzophenone) that can be activated by light to form a permanent, covalent bond with the target protein. unimi.it

A reporter tag (e.g., an alkyne or azide (B81097) group for click chemistry, or a biotin (B1667282) tag) that allows for the subsequent detection, enrichment, and identification of the labeled protein. unimi.it

Once a target protein is covalently labeled by the probe and isolated, it can be identified using proteomic techniques like mass spectrometry. This approach is invaluable for target deconvolution—the process of identifying the specific molecular targets of a biologically active compound. nih.govnih.gov

Future Research Directions and Open Questions

Exploration of Novel Enzyme Targets and Signaling Networks

The primary known target for the parent compound, methylthioinosine, is purine (B94841) nucleoside phosphorylase (PNP). drugbank.comnih.govnih.gov Specifically, in organisms like Plasmodium falciparum, PNP metabolizes methylthioinosine as part of the purine salvage pathway. nih.govnih.govplos.orgresearchgate.net The dicarboxaldehyde modification on the ribose moiety of methylthioinosine could potentially alter its interaction with PNP or enable it to interact with novel enzyme targets.

Future research should focus on:

Enzyme Inhibition Assays: Screening methylthioinosine dicarboxaldehyde against a panel of human and pathogen-derived enzymes involved in nucleoside metabolism. This would determine if the dicarboxaldehyde group enhances or diminishes its affinity for known targets like PNP and if it inhibits other enzymes.

Signaling Pathway Analysis: Investigating the impact of this compound on key signaling pathways. The parent compound, methylthioinosine, is implicated in pathways that regulate cell growth and inflammation. nih.gov The mTOR signaling pathway, a central regulator of cell metabolism and growth, is a potential area of interest, as it is affected by various metabolic inputs. nih.gov Studies could explore if the dicarboxaldehyde derivative modulates pathways such as the mTOR pathway or other signaling cascades involved in cancer and inflammatory diseases.

Development of Advanced Preclinical Models for Mechanistic Studies

To understand the biological effects of this compound in vivo, the development of sophisticated preclinical models is crucial. These models will be instrumental in bridging the gap between in vitro findings and potential clinical applications.

Key areas for development include:

Genetically Engineered Models: Utilizing cell lines and animal models with specific genetic modifications, such as deficiencies in 5'-methylthioadenosine phosphorylase, to dissect the compound's reliance on particular metabolic pathways. nih.gov

Patient-Derived Xenografts (PDXs): For anti-cancer research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide a more accurate representation of human tumor biology and therapeutic response.

Innovative Synthetic Approaches for Complex Analogues

The synthesis of complex nucleoside analogs is a rapidly advancing field. bohrium.comnih.govcolab.ws The dicarboxaldehyde functional group offers a unique chemical handle for creating a diverse library of methylthioinosine analogs with potentially improved pharmacological properties.

Future synthetic strategies could involve:

Stereoselective Synthesis: Developing synthetic routes that allow for precise control over the stereochemistry of the dicarboxaldehyde and other chiral centers, as stereoisomers can have vastly different biological activities.

Combinatorial Chemistry: Employing combinatorial approaches to generate a wide array of derivatives by modifying the dicarboxaldehyde group or other parts of the molecule. This can accelerate the discovery of compounds with enhanced potency and selectivity. The synthesis of nucleoside dicarboxylates as mimics of nucleoside diphosphates has been explored and could provide a template for creating novel analogs. nih.gov

Elucidating Resistance Mechanisms at the Molecular Level

A significant challenge in the clinical use of nucleoside analogs is the development of drug resistance. nih.gov Understanding the potential mechanisms of resistance to this compound at the molecular level is critical for developing strategies to overcome it.

Research in this area should focus on:

Selection of Resistant Cell Lines: Generating cell lines resistant to this compound through continuous exposure to the compound.

Genomic and Proteomic Analysis: Analyzing the genetic and protein expression changes in resistant cell lines to identify mutations or alterations in drug transporters (like ABC transporters), metabolic enzymes, or drug targets. nih.gov For instance, resistance to some purine analogs has been linked to changes in nucleoside transporters. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic view of the cellular response to this compound, an integrated multi-omics approach is indispensable. nih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the drug's mechanism of action.

Key aspects of this approach include:

Data Integration and Network Analysis: Utilizing bioinformatics tools to integrate multi-omics datasets and build network models that can reveal the interconnected molecular pathways affected by the compound. oup.comscispace.com

Biomarker Discovery: Identifying potential biomarkers from the multi-omics data that can predict therapeutic response or resistance to this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.